Cas no 1092-46-2 (1-Butanone,1-[2-[2-[bis(1-methylethyl)amino]ethoxy]phenyl]-)

1-Butanone,1-[2-[2-[bis(1-methylethyl)amino]ethoxy]phenyl]- structure
1092-46-2 structure
Product Name:1-Butanone,1-[2-[2-[bis(1-methylethyl)amino]ethoxy]phenyl]-
CAS No:1092-46-2
MF:C18H29NO2
MW:291.428365468979
CID:153868
PubChem ID:68946
Update Time:2025-07-15

1-Butanone,1-[2-[2-[bis(1-methylethyl)amino]ethoxy]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanone,1-[2-[2-[bis(1-methylethyl)amino]ethoxy]phenyl]-
    • 1-{2-[2-(Diisopropylamino)ethoxy]phenyl}-1-butanone
    • 10H-phenothiazine-2-carboxylic acid 2-diethylamino-ethyl ester
    • 2-(N-Diisopropylaminoethoxy)-1-butyro-phenon
    • 2-< 2-Diaethylamino-aethoxycarbonyl> -phenthiazin
    • 2-< 2-Diisopropylamino-aethoxy> -butyrophenon
    • 2-diethylaminoethyl 10H-phenothiazine-2-carboxylate
    • AC1L6XL5
    • NSC518515
    • o-(Diisopropylaminoethoxy)-butyrophenon
    • Rec 7-0518
    • Rec-7-0518
    • ketocaine
    • 1-[2-[2-(diisopropylamino)ethoxy]phenyl]butan-1-one
    • 1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one
    • Ketocainum [INN-Latin]
    • 2'-(2-(Diisopropylamino)ethoxy)butyrophenone
    • UXAWFWFJXIANHZ-UHFFFAOYSA-N
    • 1092-46-2
    • CS-6699
    • Cetocaina
    • DTXSID90862533
    • NS00079846
    • KETOCAINE [WHO-DD]
    • Ketocainum
    • EINECS 214-131-8
    • Q20706896
    • SCHEMBL1341621
    • HY-101719
    • Chetocaina [DCIT]
    • Ketocaine [INN]
    • WA1RT89G9X
    • 1-Butanone, 1-(2-(2-(bis(1-1-methylethyl)amino)ethoxy)phenyl)-
    • CHEMBL2107306
    • AKOS040741910
    • Chetocaina
    • UNII-WA1RT89G9X
    • Cetocaina [INN-Spanish]
    • DTXCID70811281
    • DA-54621
    • 1-(2-(2-(bis(1-methylethyl)amino)ethoxy)phenyl)-1-butanone
    • Ketocainum (INN-Latin)
    • A 2337
    • ketocaina
    • Cetocaina (INN-Spanish)
    • A 2174
    • Inchi: 1S/C18H29NO2/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5/h7-8,10-11,14-15H,6,9,12-13H2,1-5H3
    • InChI Key: UXAWFWFJXIANHZ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C(CCC)=O)CCN(C(C)C)C(C)C

Computed Properties

  • Exact Mass: 291.21997
  • Monoisotopic Mass: 291.22
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 9
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 4
  • Topological Polar Surface Area: 29.5A^2

Experimental Properties

  • Color/Form: Solid
  • Density: 0.966
  • Boiling Point: 386.3°Cat760mmHg
  • Flash Point: 187.5°C
  • Refractive Index: 1.497
  • PSA: 29.54
  • LogP: 4.16700
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1-Butanone,1-[2-[2-[bis(1-methylethyl)amino]ethoxy]phenyl]- Pricemore >>

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A2B Chem LLC
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